molecular formula C8H13ClN2O3S B2439451 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855941-20-6

1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2439451
CAS No.: 1855941-20-6
M. Wt: 252.71
InChI Key: WHPIZNODEUDKDE-UHFFFAOYSA-N
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Description

1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an isopropyl group, a methoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-isopropyl-5-(methoxymethyl)-1H-pyrazole

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonate Thioester Derivatives: Formed by the reaction with thiols

    Sulfonyl Hydride: Formed by reduction of the sulfonyl chloride group

    Aldehyde or Carboxylic Acid: Formed by oxidation of the methoxymethyl group

Scientific Research Applications

1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby affecting their function and activity. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-5-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-isopropyl-5-(hydroxymethyl)-1H-pyrazole-4-sulfonyl chloride
  • 1-isopropyl-5-(chloromethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

1-isopropyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can undergo specific chemical transformations that are not possible with other similar compounds. This functional group provides additional reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

5-(methoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-6(2)11-7(5-14-3)8(4-10-11)15(9,12)13/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPIZNODEUDKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)Cl)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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